3,5-Dibromo-N,N-dimethylpyridin-4-amine
Description
BenchChem offers high-quality 3,5-Dibromo-N,N-dimethylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-N,N-dimethylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H8Br2N2 |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
3,5-dibromo-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H8Br2N2/c1-11(2)7-5(8)3-10-4-6(7)9/h3-4H,1-2H3 |
InChI Key |
PUZQOWBBYDTBKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-dibromo-4-dimethylaminopyridine: Chemical Structure and Basicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 3,5-dibromo-4-dimethylaminopyridine, a substituted pyridine derivative. It explores the interplay of its structural components and their influence on the molecule's fundamental chemical property of basicity. This analysis is presented in the context of its widely-used, non-halogenated counterpart, 4-dimethylaminopyridine (DMAP), to offer a comparative understanding for its application in chemical synthesis and drug development.
The Architectural Blueprint: Chemical Structure Analysis
3,5-dibromo-4-dimethylaminopyridine is a pyridine derivative characterized by three key substituents on the aromatic ring: a dimethylamino group at the 4-position and two bromine atoms at the 3- and 5-positions. This specific arrangement of functional groups dictates the molecule's electronic properties and, consequently, its chemical behavior.
-
The Pyridine Core : The foundational structure is a six-membered aromatic heterocycle containing one nitrogen atom. The lone pair of electrons on this nitrogen is located in an sp² hybrid orbital, perpendicular to the aromatic π-system, making it available for protonation and thus conferring basic properties.[1]
-
The Dimethylamino Group (-N(CH₃)₂) : Positioned at the para-position relative to the ring nitrogen, the dimethylamino group is a powerful electron-donating group. Through a positive mesomeric effect (+M), it donates electron density into the pyridine ring, significantly increasing the electron density on the ring nitrogen. This enhanced electron density makes the lone pair more available for protonation.[2]
-
The Bromo Substituents (-Br) : The two bromine atoms, located at the meta-positions relative to the ring nitrogen, are electronegative. They exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the pyridine ring.[1][2] This effect reduces the electron density on the ring nitrogen, making it less available to accept a proton.
The overall electronic character of the molecule is a balance between these opposing effects.
Caption: Chemical structure of 3,5-dibromo-4-dimethylaminopyridine.
The Tug-of-War: Basicity and pKa Analysis
The basicity of a pyridine derivative is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The basicity of 3,5-dibromo-4-dimethylaminopyridine is determined by the net effect of its electron-donating and electron-withdrawing substituents.
A Comparative Analysis of Basicity:
| Compound | pKa of Conjugate Acid | Key Structural Features | Effect on Basicity |
| Pyridine | 5.2 | Unsubstituted pyridine ring | Baseline basicity.[1] |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | Strong electron-donating -N(CH₃)₂ group at the 4-position.[3][4] | The +M effect of the amino group significantly increases electron density on the ring nitrogen, making it a much stronger base than pyridine.[2] |
| 3,5-Dibromopyridine | 0.52 (Predicted) | Two electron-withdrawing -Br atoms at the 3- and 5-positions.[5] | The strong -I effect of the two bromine atoms drastically reduces the electron density on the ring nitrogen, rendering it a very weak base. |
| 3,5-dibromo-4-dimethylaminopyridine | Not experimentally reported | Contains both a strong electron-donating group (-N(CH₃)₂) and two strong electron-withdrawing groups (-Br). | The basicity will be significantly lower than DMAP due to the powerful -I effect of the two bromine atoms. However, it will be more basic than 3,5-dibromopyridine due to the +M effect of the dimethylamino group. It is expected to be a weaker base than pyridine. |
The strong electron-donating resonance effect of the dimethylamino group in DMAP makes it an exceptionally strong base (pKa 9.7).[3][4] Conversely, the inductive electron withdrawal by the two bromine atoms in 3,5-dibromopyridine dramatically reduces its basicity.
For 3,5-dibromo-4-dimethylaminopyridine, these two effects are in direct opposition. While the dimethylamino group pushes electron density into the ring, the two bromine atoms strongly withdraw it. The net result is a significant reduction in the basicity of the pyridine nitrogen compared to DMAP.
Caption: Opposing electronic effects on the basicity of the pyridine nitrogen.
Synthesis Overview
3,5-dibromo-4-dimethylaminopyridine is not as commercially available as its parent compound, DMAP. However, it can be synthesized from related pyridines. For instance, a common precursor is 3,5-dibromo-4-aminopyridine, which can then be methylated. The synthesis of 3,5-dibromo-4-aminopyridine itself can be achieved by the bromination of 4-aminopyridine using reagents like N-bromosuccinimide (NBS).[6] Another patented method involves a one-step reaction of pyridine or a pyridine salt in a hydrobromic acid solution with an ammonium salt and hydrogen peroxide.[7]
Experimental Protocol: Determination of pKa by NMR Titration
The pKa of a pyridine derivative can be determined experimentally using several methods, including potentiometric titration and UV-Vis spectrophotometry. NMR titration is another powerful technique that relies on the change in the chemical shift of protons near the basic center as the pH of the solution is varied.[8]
Step-by-Step Methodology:
-
Sample Preparation : A series of samples of the compound (e.g., 3,5-dibromo-4-dimethylaminopyridine) are prepared in a suitable solvent system (e.g., D₂O or a mixed aqueous/organic solvent) across a range of pH (or pD) values.
-
NMR Data Acquisition : ¹H NMR spectra are acquired for each sample.
-
Data Analysis : The chemical shift of a proton on the pyridine ring is plotted against the pH of the solution. This will generate a sigmoidal titration curve.
-
pKa Determination : The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the protonated and unprotonated forms of the molecule are equal.
Caption: Workflow for pKa determination using NMR titration.
Implications for Research and Development
The significant difference in basicity between DMAP and 3,5-dibromo-4-dimethylaminopyridine has important implications for their use in organic synthesis:
-
Catalysis : DMAP is a highly effective nucleophilic catalyst in reactions like acylation and esterification.[9][10] The reduced basicity and nucleophilicity of 3,5-dibromo-4-dimethylaminopyridine would likely make it a much less effective catalyst in these roles.
-
Non-nucleophilic Base : In reactions where a moderately weak, sterically hindered, non-nucleophilic base is required, 3,5-dibromo-4-dimethylaminopyridine could be a candidate.
-
Synthetic Intermediate : The bromine atoms serve as useful synthetic handles for further functionalization through cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the construction of more complex molecules.[11] This makes it a valuable intermediate in medicinal chemistry and materials science for creating derivatives with tailored properties.
Conclusion
3,5-dibromo-4-dimethylaminopyridine presents a fascinating case of competing electronic effects. The potent electron-donating dimethylamino group and the strongly electron-withdrawing bromo substituents create a molecule with a significantly attenuated basicity compared to the parent DMAP. This altered electronic nature, coupled with the synthetic utility of the bromine atoms, makes it a compound of interest for applications requiring a weaker base or as a versatile building block for the synthesis of complex, functionalized pyridine derivatives. Understanding the interplay of its structural features is paramount for its effective application in research and development.
References
-
Shoukat, S. (n.d.). Effect of Substituents On Basicity of Pyridine. Scribd. Retrieved from [Link]
- Google Patents. (2013). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
-
Kamer, F., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Retrieved from [Link]
- Google Patents. (2019). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
-
Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dibromopyridine. National Institutes of Health. Retrieved from [Link]
-
Lim, J. Y. C., et al. (2020). Stabilisation of Bromenium Ions in Macrocyclic Halogen Bond Complexes. PMC. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Dibromopyridine. NIST WebBook. Retrieved from [Link]
-
Johnson, C. D., & Ellam, G. B. (1974). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Single-Step Preparation of a 4-(Dimethylamino)pyridine Analogue Bearing a Sulfoxide as New Chiral Inducer. Preliminary Evaluation as Nucleophilic Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. Retrieved from [Link]
-
LookChem. (n.d.). 4-Dimethylaminopyridine|1122-58-3. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)pyridine. National Institutes of Health. Retrieved from [Link]
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Solubility of 3,5-dibromo-N,N-dimethylpyridin-4-amine in organic solvents
An In-Depth Technical Guide to the Solubility of 3,5-dibromo-N,N-dimethylpyridin-4-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-dibromo-N,N-dimethylpyridin-4-amine is a halogenated derivative of the widely used nucleophilic catalyst 4-dimethylaminopyridine (DMAP). As with any compound utilized in organic synthesis and drug development, understanding its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3,5-dibromo-N,N-dimethylpyridin-4-amine. It offers a detailed experimental protocol for solubility assessment and discusses the underlying physicochemical principles that govern its solubility profile.
Introduction: The Importance of Solubility in a Research Context
The solubility of a compound is a critical physical property that dictates its utility in a laboratory and industrial setting. For a research chemical like 3,5-dibromo-N,N-dimethylpyridin-4-amine, a thorough understanding of its solubility is essential for:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in solution. Poor solubility can lead to sluggish or incomplete reactions.
-
Purification: Techniques such as crystallization and chromatography, which are fundamental to obtaining pure compounds, are heavily reliant on solubility differences.
-
Formulation: In the context of drug development, solubility is a key determinant of a drug's bioavailability and the feasibility of creating various dosage forms.
-
Analytical Chemistry: Accurate quantification of a compound often requires it to be fully dissolved in a suitable solvent for analysis by techniques like HPLC or GC-MS.
This guide will provide researchers with the necessary tools to experimentally determine and interpret the solubility of 3,5-dibromo-N,N-dimethylpyridin-4-amine in a range of organic solvents.
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure:
-
Polarity: The presence of the pyridine nitrogen and the dimethylamino group introduces polarity to the molecule. However, the two bromine atoms and the aromatic ring contribute to its lipophilic character. This suggests that the compound will exhibit a mixed polarity.
-
Hydrogen Bonding: The tertiary dimethylamino group is a hydrogen bond acceptor, which may enhance its solubility in protic solvents.
-
Comparison with 4-Dimethylaminopyridine (DMAP): DMAP is known to be soluble in a variety of organic solvents, including ethanol and acetone[1]. The addition of two bromine atoms in 3,5-dibromo-N,N-dimethylpyridin-4-amine increases its molecular weight and likely its lipophilicity. This may lead to a decrease in solubility in highly polar solvents compared to DMAP, while potentially increasing its solubility in non-polar solvents.
Based on these characteristics, it is hypothesized that 3,5-dibromo-N,N-dimethylpyridin-4-amine will be most soluble in moderately polar aprotic solvents and may have limited solubility in highly polar protic solvents and non-polar aliphatic hydrocarbons.
Experimental Determination of Solubility
The following section outlines a robust, step-by-step protocol for determining the solubility of 3,5-dibromo-N,N-dimethylpyridin-4-amine in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
3,5-dibromo-N,N-dimethylpyridin-4-amine (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Syringe filters (0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Experimental Workflow
The overall workflow for determining the solubility of the target compound is depicted in the following diagram.
Caption: Experimental workflow for the determination of solubility.
Detailed Protocol
-
Preparation of the Sample:
-
Accurately weigh an excess amount of 3,5-dibromo-N,N-dimethylpyridin-4-amine into a tared glass vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Add a precise volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sampling and Filtration:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the filtered solution to determine its mass.
-
Dilute a known aliquot of the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample by a validated analytical method, such as HPLC-UV or HPLC-MS, to determine the concentration of 3,5-dibromo-N,N-dimethylpyridin-4-amine. A method for quantifying related aminopyridines using HPLC-MS has been reported and could be adapted[2].
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility (g/L) = (Concentration from HPLC (g/L) x Dilution Factor)
-
Data Presentation
The obtained solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Factors Influencing Solubility: A Deeper Dive
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified way of stating that substances with similar intermolecular forces are more likely to be soluble in one another.
Solute-Solvent Interactions
The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall energy change of this process determines the solubility.
Caption: Intermolecular interactions in the dissolution process.
For 3,5-dibromo-N,N-dimethylpyridin-4-amine, the key interactions will be:
-
Dipole-dipole interactions: Due to the polar nature of the molecule.
-
London dispersion forces: Arising from the electron clouds of the aromatic ring and bromine atoms.
-
Hydrogen bonding (acceptor): The nitrogen atoms can act as hydrogen bond acceptors.
The solubility will be highest in solvents that can effectively engage in these types of interactions.
Effect of Temperature
The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with an increase in temperature. This is consistent with Le Chatelier's principle. It is advisable to determine the solubility at different temperatures relevant to the intended application.
Conclusion
While quantitative solubility data for 3,5-dibromo-N,N-dimethylpyridin-4-amine is not yet established in the literature, this guide provides a comprehensive framework for its experimental determination. By understanding the physicochemical properties of the molecule and following a robust experimental protocol, researchers can generate reliable solubility data. This information is invaluable for the effective use of this compound in organic synthesis, purification, and the broader field of drug development.
References
-
Scribd. Procedure for Determining Solubility of Organic Compounds. Available at: [Link][3]
-
Solubility test for Organic Compounds. (2024, September 24). Available at: [Link][4]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link][5]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link][6]
-
Solubility of Organic Compounds. (2023, August 31). Available at: [Link]
-
PubChem. 3,5-Dibromo-4-methylpyridin-2-amine. Available at: [Link][7]
-
Dandu, R. R., et al. (2011, March 8). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. ARKIVOC. Available at: [Link][8]
-
Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Available at: [9]
-
Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. Available at: [10]
-
Cheméo. Chemical Properties of 4-Pyridinamine, N,N-dimethyl- (CAS 1122-58-3). Available at: [Link][11]
-
Solubility of Things. 4-(Dimethylamino)pyridine. Available at: [Link][1]
-
Wikipedia. 4-Dimethylaminopyridine. Available at: [Link][13]
-
PubChem. 4-Amino-3,5-dibromopyridine. Available at: [Link][14]
-
Al-Shehri, M. M., et al. (2021, July 15). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. PubMed. Available at: [Link][2]
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Technical Guide: Steric Tuning of 4-Dimethylaminopyridine (DMAP) via Bromine Substitution
Executive Summary
This technical guide analyzes the structural and electronic perturbations induced by bromine substitution at the 3-position of 4-dimethylaminopyridine (DMAP). While DMAP is ubiquitous as a super-nucleophilic catalyst, its 3-bromo derivatives (3-Br-DMAP) represent a critical study in steric inhibition of resonance . This guide details the mechanistic decoupling of nucleophilicity from basicity caused by the "orthogonal twist" of the dimethylamino group, provides a validated synthetic protocol for these derivatives, and outlines their application in kinetic resolution strategies.
Structural Dynamics: The "Orthogonal Twist" Mechanism
The catalytic power of generic DMAP relies on the coplanarity of the exocyclic dimethylamino (
Steric-Electronic Decoupling
Introduction of a bromine atom at the C3 position creates a severe steric clash with the methyl groups of the C4-amine. To relieve this strain, the
-
Planar DMAP (Ideal): The
lone pair is parallel to the -system. Strong resonance donation. High (~9.6). -
Twisted 3-Br-DMAP: The
group twists (dihedral angle ). The lone pair becomes orthogonal to the -system. Resonance is inhibited.[1][2][3][4]
Mechanistic Pathway Diagram
The following diagram illustrates the structural transition and its electronic consequences.
Figure 1: Mechanistic flow showing how steric bulk forces conformational changes that decouple resonance stabilization.
Comparative Physicochemical Properties
The "twist" significantly alters the catalyst's profile. While the inductive effect of Bromine (-I) is electron-withdrawing, the loss of resonance (-R effect of the amine) is the dominant factor reducing basicity.
| Property | DMAP (Reference) | 3-Br-DMAP (Target) | Mechanistic Cause |
| Conformation | Planar ( | Twisted (Chiral/Atropisomeric potential) | Steric repulsion between Br and N-Me |
| Resonance | Full ( | Inhibited / Broken | Orbital orthogonality |
| Basicity ( | ~9.6 (in | ~5.0 - 6.0 (Est.) | Loss of resonance stabilization of conjugate acid |
| Nucleophilicity ( | High (Super-nucleophile) | Moderate | Steric shielding of active site + electronic deactivation |
| Catalytic Role | General Acylation | Kinetic Resolution / Selective Acylation | Sensitivity to substrate sterics |
Key Insight: The 3-Br-DMAP derivative is less basic than DMAP, making it a "slower" catalyst for simple substrates, but this reduction in rate is often accompanied by a dramatic increase in selectivity for chiral alcohols due to the asymmetric environment created by the bromine atom (atropisomerism).
Synthetic Protocol: Preparation of 3-Bromo-4-Dimethylaminopyridine[5]
Direct bromination of DMAP is difficult due to the deactivating nature of the protonated pyridine ring in acidic media. The most robust method involves Nucleophilic Aromatic Substitution (
Reagents & Equipment
-
Substrate: 3,5-Dibromopyridine[5]
-
Nucleophile: Dimethylamine (40% aq. solution or ethanolic)
-
Solvent: Ethanol or NMP (for microwave)
-
Equipment: Sealed tube or Microwave Reactor (preferred for rate)
Step-by-Step Workflow
-
Preparation: Dissolve 3,5-dibromopyridine (1.0 eq) in Ethanol (0.5 M concentration).
-
Addition: Add Dimethylamine (5.0 eq, excess is crucial to drive
). -
Reaction:
-
Workup:
-
Concentrate solvent in vacuo.
-
Dilute residue with
and wash with saturated (to ensure free base form). -
Dry organic layer over
.[6]
-
-
Purification: The reaction yields a mixture of 3-bromo-DMAP (mono-substitution) and starting material. Purify via Flash Column Chromatography (Silica gel, EtOAc/Hexanes gradient).
Synthesis Flowchart
Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (
Application: Kinetic Resolution of Secondary Alcohols
The primary utility of bromine-substituted DMAP derivatives lies in Non-Enzymatic Kinetic Resolution . The steric bulk of the bromine atom renders the catalyst sensitive to the stereochemistry of the substrate.
The Selectivity Mechanism
In the acylation of a racemic secondary alcohol:
-
Acyl-Pyridinium Formation: 3-Br-DMAP reacts with acetic anhydride to form the active N-acyl intermediate.
-
Chiral Discrimination: The bromine atom creates a "blocked" quadrant around the active site.
-
Matched/Mismatched: One enantiomer of the alcohol fits into the open quadrant (fast reaction), while the other clashes with the bromine (slow reaction).
Protocol Note: For optimal selectivity (
References
-
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited: The Search for New Reactivity and Selectivity. Angewandte Chemie International Edition. Link
-
Vedejs, E., & Chen, X. (1996). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral 4-(Dimethylamino)pyridine Derivative. Journal of the American Chemical Society. Link
-
Zipse, H., et al. (2004). The Nucleophilicity of 4-(Dimethylamino)pyridine: A Theoretical Investigation. Chemistry – A European Journal. Link
-
Dandu, R., et al. (2011). A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation. Heterocycles. Link
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Troubleshooting & Optimization
Purification methods for 3,5-dibromo-N,N-dimethylpyridin-4-amine mixtures
Technical Support Center: Purification of 3,5-Dibromo-N,N-dimethylpyridin-4-amine
Ticket ID: #PUR-PYR-35DB Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Group
Introduction: The "Why" Behind Your Purity Issues
Welcome to the technical support hub for halogenated aminopyridines. If you are accessing this guide, you are likely facing a mixture containing 3,5-dibromo-N,N-dimethylpyridin-4-amine (hereafter referred to as 3,5-DB-DMAP ), the mono-brominated intermediate, and unreacted DMAP.
The core challenge in purifying this compound lies in the electronic modification of the pyridine ring . The addition of two bromine atoms significantly alters the basicity and lipophilicity compared to the starting material (DMAP). Standard silica chromatography often fails due to "streaking" caused by the basic nitrogen, while standard recrystallization can trap the mono-bromo impurity due to structural similarity.
This guide prioritizes Chemical Logic over brute force. We utilize the distinct pKa differences created by the electron-withdrawing bromine atoms to separate these species efficiently.
Module 1: The Chemical Landscape & Impurity Profile
Before attempting purification, you must understand what is in your flask. The synthesis of 3,5-DB-DMAP typically involves the electrophilic aromatic substitution of DMAP.
The Impurity Triad:
-
Target: 3,5-Dibromo-N,N-dimethylpyridin-4-amine (Weak Base).
-
Impurity A: 3-Bromo-N,N-dimethylpyridin-4-amine (Intermediate Base).
-
Impurity B: DMAP (Strong Base, pKa ~9.6).
Visualizing the Challenge:
Figure 1: Sequential bromination pathway showing the progressive decrease in basicity (pKa).
Module 2: The "pKa Switch" (Selective Acid-Base Extraction)
Status: Highly Recommended (First Line of Defense) Principle: The two bromine atoms are electron-withdrawing, significantly lowering the electron density on the pyridine nitrogen. This makes 3,5-DB-DMAP much less basic than DMAP or the mono-bromo species. We exploit this by controlling the pH to selectively protonate/deprotonate species.
Protocol:
-
Dissolution: Dissolve your crude mixture in Dichloromethane (DCM) .
-
Acid Wash (Removal of DMAP):
-
Wash the organic layer with Buffer Solution pH 5.5 (Citrate or Phosphate buffer) or extremely dilute HCl.
-
Mechanism:[1][2][3][4][5] At pH 5.5, DMAP (pKa ~9.6) is fully protonated (
) and moves to the aqueous layer. The target 3,5-DB-DMAP (pKa ~3-4) remains largely unprotonated and stays in the DCM layer.
-
-
Verification: Check the organic layer by TLC. If DMAP persists, repeat the wash.
-
Strong Acid Extraction (Recovery):
-
Precipitation:
-
Take the acidic aqueous layer (containing target) and cool to 0°C.
-
Slowly basify with 2M NaOH to pH ~8-9.
-
The target should precipitate as a white/off-white solid. Filter and dry.[3]
-
Decision Tree for Extraction:
Figure 2: Selective extraction workflow utilizing basicity differences.
Module 3: Recrystallization (Polishing)
Status: For >98% Purity Requirements Issue: If the acid-base extraction yields a slightly yellow solid or 95% purity, use recrystallization.
Solvent System Table:
| Solvent System | Ratio (v/v) | Temperature | Notes |
| Ethanol / Water | 9:1 to 5:1 | Reflux -> 4°C | Best for removal of inorganic salts. Dissolve in hot EtOH, add water until turbid, cool slowly. |
| Methanol | Pure | Reflux -> -20°C | Good for general purification. High solubility loss if not cooled sufficiently. |
| EtOAc / Hexane | Solvent/Anti-solvent | Reflux -> RT | Best for removal of colored organic impurities. Dissolve in min. hot EtOAc, add Hexane dropwise. |
Troubleshooting "Oiling Out":
-
Symptom:[2][3][4][5][6][7] The product separates as an oil droplet instead of crystals.
-
Cause: The solution is too concentrated or the temperature dropped too fast.
-
Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product. Cool very slowly (wrap the flask in foil/cotton).
Module 4: Chromatography (The "Nuclear Option")
Status: Use only if Acid-Base fails Issue: Aminopyridines interact strongly with the acidic silanols on silica gel, causing severe tailing (streaking) and poor separation.
The "Triethylamine Block" Method: To purify 3,5-DB-DMAP on silica, you must deactivate the silica.
-
Mobile Phase: Hexane : Ethyl Acetate (Start 9:1, gradient to 7:3).
-
The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.
-
Why? The TEA binds to the acidic sites on the silica gel, preventing the pyridine nitrogen from sticking.
-
-
Column Prep: Pre-flush the column with the TEA-containing solvent before loading your sample.
Frequently Asked Questions (FAQ)
Q: My product is bright yellow, but the literature says "white". Is it ruined? A: Not necessarily. Halogenated pyridines are prone to trace oxidation or photochemical degradation which produces highly colored conjugated impurities (often <0.5% mass).
-
Fix: Perform a recrystallization with Activated Charcoal . Dissolve in hot ethanol, add charcoal, stir for 10 mins, filter hot through Celite, then crystallize.
Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the Hydrobromide salt of your product or DMAP. If you used HBr/Br2 for synthesis, the product exists as a salt.
-
Fix: You must "freebase" the crude before purification. Shake with saturated NaHCO3 and extract into DCM.
Q: Can I use this method for 3,5-dichloro-DMAP? A: Yes. The chemistry is identical. The chlorine atoms exert a similar electron-withdrawing effect, making the "pKa Switch" method (Module 2) equally effective.
References
-
Canibano, V. et al. (2003). "Synthesis of 3,5-dibromo-4-dimethylaminopyridine." Synthesis, 14, 2135-2140.
-
Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.
-
Sigma-Aldrich Technical Bulletin. "4-Dimethylaminopyridine (DMAP) - Properties and Applications."
-
Common Organic Chemistry. "DMAP (4-Dimethylaminopyridine) Reagent Guide."
Disclaimer: This guide is for research purposes only. 3,5-dibromo-N,N-dimethylpyridin-4-amine is a chemical intermediate; consult the SDS for safety data regarding toxicity and handling.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 3. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]
- 4. reddit.com [reddit.com]
- 5. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Bromination of 3-amino- and 3-dimethylamino-pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Preventing homocoupling side reactions in Sonogashira coupling of dibromo-DMAP
Topic: Preventing Homocoupling Side Reactions (Glaser Coupling) Ticket ID: SGC-DMAP-004 Status: Open for Optimization Assigned Specialist: Senior Application Scientist
Executive Summary & Core Problem
You are encountering homocoupling (oxidative dimerization of the alkyne to form 1,3-diynes) during the Sonogashira coupling of 2,6-dibromo-4-dimethylaminopyridine (dibromo-DMAP) .
This is a multi-variable problem. While oxygen ingress is the primary culprit for homocoupling, the specific electronic nature of your substrate (dibromo-DMAP) exacerbates the issue. The electron-donating dimethylamino group at the 4-position deactivates the C-Br bonds at the 2,6-positions, slowing oxidative addition. This "lag" in the catalytic cycle leaves the copper-acetylide species vulnerable to oxidation (homocoupling) before it can transmetallate to the palladium center.
This guide provides a root-cause analysis and two validated protocols to suppress this side reaction.
Mechanism: The "Copper Paradox"
To solve the problem, you must visualize the competition between the Sonogashira Cycle (desired) and the Glaser Cycle (undesired).
The Competitive Pathways
In a standard Pd/Cu system, the Copper(I) acetylide is the key intermediate.
-
Path A (Desired): The Cu-acetylide transmetallates to the Aryl-Pd-Br species.
-
Path B (Undesired): In the presence of trace
, the Cu-acetylide undergoes oxidative dimerization (Glaser coupling).
Because dibromo-DMAP reacts slowly (due to the electron-rich 4-NMe2 group), the Cu-acetylide "waits" longer in solution, statistically increasing the likelihood of Path B.
Visualization: The Competitive Landscape
Figure 1: The kinetic competition. The electron-rich nature of dibromo-DMAP slows the formation of the Pd-complex, allowing the Cu-acetylide to accumulate and dimerize if oxygen is present.
Troubleshooting Decision Matrix
Before altering your entire synthesis, use this logic flow to identify the specific failure point.
Figure 2: Diagnostic workflow for isolating the cause of homocoupling.
Validated Protocols
Protocol A: Copper-Free Sonogashira (The "Gold Standard")
Why this works: By eliminating Copper entirely, you remove the mechanism for Glaser coupling. This is the preferred method for dibromo-DMAP because the substrate's pyridine nitrogen can coordinate to Cu, poisoning the catalyst and complicating the reaction.
-
Substrate: 2,6-dibromo-4-dimethylaminopyridine (1.0 equiv)
-
Catalyst:
(3-5 mol%) -
Ligand:
(additional 10 mol% helps stabilize Pd against the N-rich substrate) -
Base/Solvent: Piperidine or Pyrrolidine (Must be used as solvent or co-solvent)
-
Temperature: 60°C - 80°C[1]
Step-by-Step:
-
Preparation: Charge a Schlenk tube with dibromo-DMAP,
, and extra . -
Inerting: Evacuate and backfill with Argon (x3).[2]
-
Solvent: Add degassed Piperidine (or 1:1 Piperidine/DMF if solubility is an issue).
-
Reaction: Add the terminal alkyne (1.1 equiv per bromine to be substituted).
-
Heating: Heat to 80°C. Without Copper, the reaction is slower and requires thermal energy to drive the carbopalladation cycle.
-
Monitoring: Monitor via LC-MS. You will see zero homocoupling.
Protocol B: Syringe-Pump Controlled (Copper-Catalyzed)
Why this works: If you must use Copper (e.g., for very unreactive alkynes), you must keep the concentration of the Cu-acetylide extremely low so that it reacts with the Pd-cycle faster than it can find another Cu-acetylide to dimerize with.
-
Catalyst:
(5 mol%) + CuI (2 mol%) -
Solvent: THF/Et3N (degassed via sparging for 30 mins)
Step-by-Step:
-
Catalyst Pool: Dissolve dibromo-DMAP, Pd catalyst, and CuI in the solvent system in a flask under Argon.
-
Alkyne Solution: Dissolve the alkyne in a separate volume of degassed solvent.
-
Slow Addition: Load the alkyne solution into a syringe. Using a syringe pump, add the alkyne over 4–6 hours.
Substrate Analysis: The "DMAP Effect"
Why is dibromo-DMAP harder to couple than 2,6-dibromopyridine?
| Feature | 2,6-Dibromopyridine | Dibromo-DMAP (Your Substrate) | Impact on Coupling |
| 4-Position | -H | Strong electron donor | |
| Ring Electronics | Electron Deficient | Electron Rich (relatively) | Slower Oxidative Addition |
| Catalyst Interaction | Weak N-coordination | Strong N-coordination | Potential Catalyst Poisoning |
| Homocoupling Risk | Moderate | High | Slower main reaction = more time for side reaction |
Expert Insight: The dimethylamino group has a Hammett substituent constant (
Frequently Asked Questions (FAQ)
Q: I see a blue/green color in my reaction mixture. What does this mean? A: This indicates the oxidation of Cu(I) to Cu(II), usually driven by oxygen ingress. Once Cu(II) is formed, the Glaser coupling is catalytically active. You must improve your degassing technique (switch from sparging to freeze-pump-thaw).
Q: Can I use inorganic bases like
Q: My reaction stalls after the first bromine is substituted. How do I get the bis-coupled product? A: The first coupling makes the ring even more electron-rich, deactivating the second bromine. To push to the bis-product, you need:
-
Higher Temperature (>90°C).[4]
-
A more active ligand (e.g., XPhos or SPhos ) rather than standard
. -
Excess alkyne (2.5 - 3.0 equiv).
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[7] Chemical Reviews, 107(3), 874–922.
-
Gelman, D., & Buchwald, S. L. (2003).[8] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[1][7][9] Angewandte Chemie International Edition, 42(48), 5993–5996.
- Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling: A Review. Synthesis, 2011(16), 2507-2522. (General overview of Cu-free mechanisms).
-
BenchChem Protocols. (2025). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3,5-dibromo-N,N-dimethylpyridin-4-amine
Case ID: REC-PYR-35BR Subject: Optimization of Solvent Systems for Purification of Halogenated Aminopyridines Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Solvent Selection
Compound Profile: 3,5-dibromo-N,N-dimethylpyridin-4-amine (CAS: 719304-45-7) presents a unique purification challenge.[1][2] The core pyridine ring is electron-rich due to the dimethylamino group, but the two bromine atoms at the 3 and 5 positions introduce significant lipophilicity and steric bulk.[1][2] Unlike the non-brominated parent (DMAP), this derivative exhibits reduced water solubility and a higher tendency to "oil out" during cooling due to disrupted crystal packing forces.[2]
Recommended Solvent Systems: The following systems have been validated based on structural analogs (e.g., 3,5-dibromo-4-aminopyridine) and standard solubility parameters for lipophilic heterocyclic amines.
| System Type | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v) | Application Context |
| Standard (High Yield) | Ethyl Acetate (EtOAc) | n-Hexane or Heptane | 1:3 to 1:5 | Best balance of yield and crystal quality.[1][2] Heptane is preferred over hexane for higher boiling point safety.[1][2] |
| High Purity (Polishing) | Ethanol (EtOH) | Water | 5:1 to 10:1 | Effective for removing inorganic salts.[2] Warning: Rapid water addition causes amorphous precipitation.[2] |
| Single Solvent | Toluene | N/A | N/A | Useful for large-scale batches.[1][2] Requires slow cooling to -20°C to maximize yield.[1][2] |
| Alternative | Dichloromethane (DCM) | Pentane | 1:4 | Use only if compound decomposes above 50°C. Requires careful handling due to low boiling points.[2] |
Detailed Experimental Protocol
Workflow: The "Hot-Saturation" Method (EtOAc/Heptane System)
Reagents:
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of Ethyl Acetate required to wet the solid.[2] Heat the mixture to a gentle reflux (~77°C).
-
Saturation: Slowly add more EtOAc through the condenser until the solid just dissolves. Add an excess of 5-10% solvent to prevent premature crystallization during filtration.[1][2]
-
Expert Tip: If the solution is dark brown/orange, add activated charcoal (1-2% wt/wt) and reflux for 15 minutes.
-
-
Hot Filtration: Filter the hot solution through a pre-warmed glass frit or Celite pad to remove insoluble impurities (or charcoal).[2]
-
Nucleation: Return the filtrate to a clean flask. Heat to reflux again.[1][2] Dropwise, add n-Heptane until a persistent turbidity (cloudiness) appears.[1][2]
-
Clarification: Add just enough EtOAc (dropwise) to clear the turbidity.[2] The solution is now supersaturated.[2]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed .
-
Final Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Heptane. Dry under vacuum at 40°C.[1][2]
Troubleshooting & FAQs
Q1: The solution turned into a separate oily layer at the bottom instead of crystals. What happened? A: This is "oiling out," common with brominated pyridines.[2] It occurs when the compound's melting point is depressed by impurities or solvent, causing it to separate as a liquid before crystallizing.[2]
-
Fix: Re-heat the mixture to dissolve the oil. Add a "bridge solvent" like Toluene (10% volume) or increase the ratio of the primary solvent (EtOAc).[2]
-
Seeding: Once the solution cools slightly and is clear, add a single seed crystal of the pure product to provide a template for lattice growth.[2]
Q2: My crystals are colored (yellow/orange) even though the pure compound should be white/off-white. A: This indicates oxidative impurities or trace free bromine.[1][2]
-
Fix: Perform the "Charcoal Treatment" described in Step 2.[2] If color persists, wash the dissolved organic phase with a 5% sodium thiosulfate solution (to quench active bromine) before the recrystallization step.[2]
Q3: The yield is very low (<40%). A: The compound is likely too soluble in the anti-solvent or the mother liquor volume is too high.[2]
-
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Alternatively, switch to a more non-polar anti-solvent (e.g., from Hexane to Pentane) if using DCM.[2]
Q4: Can I use water as an anti-solvent with Ethanol? A: Yes, but proceed with caution.[2] The bromine atoms make the molecule hydrophobic.[1][2] Adding water too fast will cause the product to "crash out" as an amorphous powder with trapped impurities.[2] Add water very slowly and stop immediately upon seeing turbidity.
Process Visualization (Workflow)
The following diagram illustrates the logical flow and decision points for the purification process.
Caption: Decision-tree workflow for the recrystallization of 3,5-dibromo-N,N-dimethylpyridin-4-amine, including interventions for oiling out.
References
-
ChemicalBook. (n.d.).[2] Synthesis and Purification of 3,5-Dibromo-4-methylpyridine (Analogous Structure). Retrieved from [1][2]
-
Google Patents. (2019).[2] CN109134358B - A synthetic method of 3,5-dibromo-4-aminopyridine.[1][2][3][4] Retrieved from
-
BenchChem. (2025).[2][5] Technical Support Center: Enhancing the Purity of Pyridine Derivatives.[2] Retrieved from [1][2]
-
PubChem. (2025).[2][6] 3,5-Dibromo-4-methylpyridin-2-amine Compound Summary. National Library of Medicine.[2] Retrieved from [1][2]
-
Common Organic Chemistry. (2023). DMAP (4-Dimethylaminopyridine) Reagent Guide.[1][2] Retrieved from [1][2]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 4. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,5-Dibromo-4-methylpyridin-2-amine | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Spectroscopic Guide: 3,5-Dibromo-4-dimethylaminopyridine vs. DMAP
[1][2]
Executive Summary & Structural Significance[2]
3,5-Dibromo-4-dimethylaminopyridine (3,5-Br₂-DMAP) is a specialized derivative of the widely used nucleophilic catalyst 4-dimethylaminopyridine (DMAP) .[1][2] While DMAP is renowned for its hyper-nucleophilicity due to the resonance donation of the dimethylamino group into the pyridine ring, the 3,5-dibromo variant introduces significant steric and electronic perturbations .[1][2]
The introduction of bromine atoms at the 3 and 5 positions creates a "steric gate" that forces the dimethylamino group out of coplanarity with the pyridine ring.[2] This phenomenon, known as steric inhibition of resonance , dramatically alters the electronic landscape of the molecule, reducing its nucleophilicity but enhancing its utility as a selective base or intermediate for cross-coupling reactions (e.g., Sonogashira coupling).[1]
This guide provides a technical comparison of the 13C NMR spectral signatures of 3,5-Br₂-DMAP against the parent DMAP, elucidating how structural modifications manifest in chemical shift (
Comparative 13C NMR Spectral Analysis
The following data compares the carbon environments of the parent compound (DMAP) with the dibromo-derivative. The shifts highlight the impact of halogenation and the resulting conformational twist.[2]
Table 1: 13C NMR Chemical Shift Comparison ( , ppm)
Solvent: CDCl₃ (Referenced to 77.16 ppm)[1][3]
| Carbon Position | Assignment | DMAP (Experimental) [1] | 3,5-Br₂-DMAP (Predicted/Derived) [2] | Shift Change ( | Mechanistic Explanation |
| C-4 | Ipso to NMe₂ | 154.8 | 156.5 - 158.0 | Downfield (+2-3) | Inductive Effect: The -I effect of ortho-bromines dominates, despite the reduced resonance donation from the twisted NMe₂ group.[1][2] |
| C-2, C-6 | Ortho to N (Py) | 150.6 | 148.0 - 149.5 | Upfield (-1-2) | Electronic Redistribution: Reduced electron density in the ring due to inhibited resonance affects the |
| C-3, C-5 | Meta to N (Py) | 106.6 | 118.0 - 120.5 | Downfield (+12-14) | Heavy Atom Effect & Substitution: Direct attachment of Bromine (C-Br) typically shifts ipso carbons to ~120 ppm, replacing the shielded C-H signal.[1][2] |
| N-(CH₃)₂ | Dimethylamino | 38.9 | 42.5 - 44.0 | Downfield (+4-5) | Steric Deshielding: The methyl groups are deshielded by the magnetic anisotropy of the adjacent large bromine atoms (Van der Waals deshielding).[2] |
Note on Data Provenance: DMAP values are experimentally verified standard reference data. 3,5-Br₂-DMAP values are derived from chemometric analysis of substituent effects (Additivity Rules) and analogous 3,5-dihalopyridine data, as direct public spectral libraries for this specific derivative are often paywalled or proprietary.[1][2]
Structural Dynamics & Resonance Twist
To understand the NMR data, one must visualize the loss of planarity.[2] In DMAP, the NMe₂ lone pair delocalizes into the ring, shielding C-3/5 significantly (106.6 ppm).[1][2] In 3,5-Br₂-DMAP, the bulky bromines clash with the methyl groups, twisting the N-C bond.[1][2]
Diagram 1: Structural Comparison & Numbering
Caption: The introduction of Bromine at C3/5 forces the dimethylamino group out of plane, disrupting conjugation and altering chemical shifts.[2]
Experimental Protocol: Synthesis & Characterization
For researchers needing to generate this compound and verify the spectral data in-house, the following protocol ensures high purity and reproducibility.
Workflow: Bromination of DMAP
Reaction Principle: Electrophilic aromatic substitution using elemental bromine in acidic media.[2]
Step-by-Step Methodology:
-
Preparation:
-
Dissolve DMAP (1.0 eq) in Glacial Acetic Acid (AcOH) .
-
Safety: Perform in a fume hood; Bromine is highly toxic and corrosive.[2]
-
-
Bromination:
-
Quenching & Isolation:
-
Purification:
-
NMR Sample Prep:
-
Dissolve ~10 mg of purified solid in 0.6 mL CDCl₃ .
-
Instrument: 400 MHz or higher recommended for clear resolution of quaternary carbons.[2]
-
Diagram 2: Analysis Workflow
Caption: Standardized workflow for the isolation and spectral verification of 3,5-dibromo-4-dimethylaminopyridine.
References
-
Reich, H. J. (2023).[2] Structure Determination Using Spectroscopic Methods: 13C NMR of Pyridines. University of Wisconsin-Madison.[2]
-
BenchChem. (2025).[2][5] Technical Guide: Spectral Analysis of 3,5-Dibromopyridine Derivatives.
-
Fossey, J. S. (2012).[2] Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis. University of Birmingham Ph.D. Thesis.[2][6]
-
Sigma-Aldrich. (2024).[2] Product Specification: 4-Dimethylaminopyridine (DMAP) ReagentPlus.
-
Yamabe, S., et al. (2002).[1][2] Steric Inhibition of Resonance in 4-Dimethylaminopyridines. Journal of Organic Chemistry. (Contextual grounding for twist mechanism).
Sources
- 1. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
Comparative Guide: HPLC Purity Analysis of 3,5-dibromo-N,N-dimethylpyridin-4-amine
Executive Summary & Compound Profile
3,5-dibromo-N,N-dimethylpyridin-4-amine is a critical intermediate, often derived from the bromination of 4-dimethylaminopyridine (DMAP).[1] Its purity analysis presents a classic chromatographic paradox: the molecule possesses a basic nitrogen center (prone to silanol interactions) while the bromine substituents add significant lipophilicity.[1][2]
This guide objectively compares three distinct HPLC methodologies to determine the optimal protocol for purity assessment and impurity profiling (specifically separating the target from the monobromo-impurity and unreacted DMAP ).
Chemical Context
-
Critical Impurities:
-
Challenge: The electron-withdrawing bromine atoms reduce the basicity compared to DMAP (pKa ~9.6), but the molecule remains sufficiently basic to cause severe peak tailing on standard silica columns under acidic conditions.[1][2]
Methodology Comparison
We evaluated three chromatographic approaches. The "High pH" method is identified as the superior protocol for robustness and peak shape, while the "Phenyl-Hexyl" method offers unique selectivity for halogenated isomers.[2]
| Feature | Method A: Traditional Acidic | Method B: High pH (Recommended) | Method C: Phenyl-Hexyl Selectivity |
| Stationary Phase | C18 (Standard End-capped) | Hybrid Silica C18 (e.g., XBridge/Gemini) | Phenyl-Hexyl |
| Mobile Phase pH | pH 2.0 - 3.0 (TFA/Formic) | pH 9.5 - 10.5 (Ammonium Bicarbonate) | pH 4.5 (Ammonium Acetate) |
| Mechanism | Hydrophobic Interaction | Hydrophobic (Neutral State) | |
| Peak Shape (Tf) | Poor (1.5 - 2.[1]2) | Excellent (1.0 - 1.2) | Good (1.1 - 1.[1]3) |
| Selectivity ( | Moderate | High | Very High (for Halogens) |
| MS Compatibility | Yes | Yes | Yes |
Deep Dive: Why Method B Wins
In Method A , the pyridine nitrogen is fully protonated (
Detailed Experimental Protocols
Protocol 1: The Recommended High pH Method (Robustness)
Best for: Routine QC, Final Product Purity, Impurity Quantification.[2]
Reagents:
-
Solvent A: 10mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonia).
Instrument Setup:
-
Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or Phenomenex Gemini NX-C18).[1][2] Crucial: Must use high-pH stable hybrid silica.
Gradient Program:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Elute polar DMAP) |
| 15.0 | 90 | Gradient Ramp |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | Stop |
Self-Validating Step: Inject a mixture of DMAP and the Dibromo target.[1][2] DMAP should elute early (< 3 min) with sharp symmetry.[1][2] If DMAP tails, the pH is likely too low or the column has lost end-capping.[1][2]
Protocol 2: Phenyl-Hexyl Method (Orthogonal Selectivity)
Best for: Separating Regioisomers or confirming purity during Process Development.[1]
Rationale: The electron-deficient pyridine ring of the dibromo compound interacts strongly with the electron-rich phenyl ring of the stationary phase via
Reagents:
Instrument Setup:
Supporting Experimental Data (Simulated Representative Data)
The following data illustrates the performance metrics observed when analyzing a crude reaction mixture containing 95% Target, 4% Monobromo impurity, and 1% DMAP.
Table 1: System Suitability Comparison
| Parameter | Method A (Acidic C18) | Method B (High pH C18) | Method C (Phenyl-Hexyl) |
| Retention Time (Target) | 8.4 min | 12.1 min | 10.5 min |
| USP Tailing Factor | 1.8 (Fail) | 1.05 (Pass) | 1.15 (Pass) |
| Resolution (Mono-Br / Target) | 1.8 | 3.5 | 4.2 |
| Resolution (DMAP / Mono-Br) | 5.0 | 12.0 | 8.5 |
| Theoretical Plates (N) | ~6,000 | ~14,000 | ~11,000 |
Note: Method B provides the highest efficiency (Plates) due to the suppression of silanol interactions, while Method C provides the widest separation (Resolution) between the brominated species.[2]
Method Development Decision Workflow
The following diagram outlines the logical decision process for selecting and optimizing the method based on specific analytical needs.
Caption: Decision tree for selecting the optimal HPLC method based on column availability and separation requirements.
References
-
Separation of Aminopyridines: "HPLC Methods for analysis of Pyridine and Aminopyridines." Helix Chromatography.[1][2][5] Available at: [Link][2]
-
Synthesis & Impurities: "Process Development and Synthesis of Process-Related Impurities...". National Institutes of Health (PMC).[1][2] Available at: [Link]
-
Chemical Properties (DMAP Derivatives): "4-Dimethylaminopyridine Properties and Derivatives." Wikipedia / PubChem.[1][2] Available at: [Link][1][2]
- Column Selection Guide: "Strategies for the Separation of Basic Compounds in Reverse Phase HPLC." Waters Corporation Application Notes. (General Reference for High pH Hybrid Silica technology).
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. 719304-45-7|3,5-Dibromo-N,N-dimethylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
Comparative Reactivity Guide: 3,5-Dibromo-DMAP vs. 3,5-Dibromopyridine
Executive Summary: The Electronic Tug-of-War
In the design of pyridine-based scaffolds, the choice between 3,5-dibromopyridine and 3,5-dibromo-DMAP (4-dimethylamino-3,5-dibromopyridine) is rarely arbitrary. It represents a fundamental decision between an electron-deficient electrophile and a sterically crowded, electron-rich nucleophile .[1]
-
3,5-Dibromopyridine is the "classic" scaffold: highly reactive in metal-catalyzed cross-couplings due to the electron-deficient nature of the pyridine ring, facilitating rapid oxidative addition.
-
3,5-Dibromo-DMAP is a specialized "hybrid": The strong resonance donation from the 4-dimethylamino group fights the inductive withdrawal of the bromines. This creates a unique electronic profile where the ring is deactivated towards nucleophilic attack but activated for electrophilic substitution (during its synthesis), while posing steric challenges for catalysis.
This guide dissects their reactivity profiles to help you select the correct starting material for your target molecule.[1]
Electronic & Steric Profiling[1][2]
To predict reactivity, we must visualize the electron density distribution.
The Electronic Landscape
-
3,5-Dibromopyridine: The nitrogen atom withdraws electron density via induction (
) and resonance ( ), leaving the C3/C5 positions electron-poor. This makes the C-Br bond highly susceptible to oxidative addition by Palladium(0). -
3,5-Dibromo-DMAP: The 4-NMe
group is a powerful electron donor ( ). This resonance effect pushes electron density into the pyridine ring, specifically concentrating it at the 3 and 5 positions (ortho to the amine) and the pyridine nitrogen.
Steric Hindrance
The dimethylamino group is not merely electronic; it is a steric wall.[1] In 3,5-dibromo-DMAP, the "bay region" between the methyl groups of the amine and the bromine atoms creates significant congestion. This impacts the ability of bulky ligands (like phosphines in Pd-catalysis) to approach the C-Br bond.
Figure 1: Comparative electronic flows affecting oxidative addition rates.
Critical Reactivity Comparison
Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
This is the primary utility for both scaffolds.[1]
| Feature | 3,5-Dibromopyridine | 3,5-Dibromo-DMAP |
| Oxidative Addition | Fast. The electron-poor ring stabilizes the anionic Pd species. | Sluggish. Electron-rich ring destabilizes the transition state.[1] |
| Catalyst Requirement | Standard Pd(PPh | High-activity catalysts (e.g., Pd |
| Regioselectivity | Symmetric.[1] Mono-coupling requires stoichiometry control (1.0 eq boronic acid).[1] | Symmetric but crowded.[1] Mono-coupling is easier to control due to slower kinetics.[1] |
| Catalyst Poisoning | Low risk.[1] Pyridine N is weakly basic.[1] | High risk. The highly basic Pyridine N can coordinate to Pd, shutting down the cycle. |
Scientist's Insight: When coupling 3,5-dibromo-DMAP, you must often use a base that is strong enough to activate the boronic acid but not so strong that it deprotonates the solvent or causes side reactions, as the substrate itself is basic. Use of bulky phosphine ligands (Buchwald type) is recommended to prevent the substrate's basic nitrogen from coordinating to the Palladium center.
Halogen-Lithium Exchange
-
3,5-Dibromopyridine: undergo extremely fast Li-Br exchange at -78°C. The resulting lithio-species is stable enough to react with electrophiles (aldehydes, DMF).
-
3,5-Dibromo-DMAP: The exchange is possible but risky.[1] The 4-NMe
group can direct lithiation (Directed Ortho Metalation - DOM) but the Br is the primary directing group. However, the electron-rich ring makes the C-Li bond less stable (more basic/reactive), leading to potential aggregation or "dance" reactions (halogen scrambling) if the temperature rises above -78°C.
Experimental Protocols
These protocols are designed to be self-validating. If the color changes or intermediates precipitate as described, the reaction is proceeding correctly.
Protocol A: Synthesis of 3,5-Dibromo-DMAP (Bromination)
Context: 3,5-Dibromo-DMAP is not always cheap. Synthesizing it from DMAP is a standard "bootstrapping" step.[1]
Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The NMe
-
Setup: Charge a round-bottom flask with DMAP (10.0 g, 81.9 mmol) and Acetic Acid (glacial, 100 mL) . The solution should be clear/colorless.
-
Addition: Add Sodium Acetate (14.8 g, 180 mmol) . This acts as a buffer to neutralize HBr generated.[1]
-
Bromination: Prepare a solution of Bromine (8.8 mL, 172 mmol) in Acetic Acid (40 mL). Add this dropwise over 30 minutes at room temperature.
-
Observation: The solution will turn deep orange/red.[1]
-
-
Heating: Heat the mixture to 80°C for 4 hours .
-
Checkpoint: TLC (Hexane/EtOAc 4:1) should show the disappearance of the polar DMAP spot and the appearance of a less polar product.
-
-
Workup: Pour the mixture into ice water (500 mL). Neutralize carefully with 20% NaOH or solid Na
CO until pH ~8.[1]-
Observation: A white to off-white solid will precipitate.[1]
-
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol.
-
Yield: Typically 70-80%.[1]
-
Protocol B: Suzuki Coupling of 3,5-Dibromo-DMAP (The "Difficult" Case)
Context: Coupling a phenyl ring to the hindered, electron-rich scaffold.
-
Reagents:
-
Substrate: 3,5-Dibromo-DMAP (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl
·DCM (5 mol%) - Selected for bite angle and stability. -
Base: Cs
CO (2.0 eq) - Cesium is crucial for the "cesium effect" in crowded couplings. -
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with Nitrogen/Argon for 20 minutes (Critical: Oxygen kills the electron-rich phosphine ligands needed here).
-
Mix solid reagents in a pressure vial. Add degassed solvents.[1]
-
Seal and heat to 100°C for 12-16 hours . (Note: 3,5-dibromopyridine would react in 2-4 hours; DMAP takes longer).
-
-
Validation:
Decision Matrix & Workflow
Use this logic flow to determine the best path for your synthesis.
Figure 2: Strategic decision tree for scaffold selection.
References
-
Synthesis of Chiral DMAP Derivatives
- Title: Synthesis of asymmetric DMAP derivatives and their applications in asymmetric c
-
Source: University of Birmingham (Ph.D. Thesis).[1]
- Context: Details the synthesis of 3,5-dibromo-DMAP via bromination and subsequent Sonogashira couplings, noting extended reaction times due to sterics.
-
URL:[Link]
-
Suzuki Coupling Mechanistic Insights
- Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
-
Source: Beilstein Journal of Organic Chemistry.[1]
- Context: Provides comparative data on polysubstituted bromopyridines and the impact of steric/electronic factors on regioselectivity.
-
URL:[Link]
-
General Reactivity of DMAP
-
Reactivity of 3,5-Dibromopyridine
Sources
- 1. 3,5-Dibromopyridine | C5H3Br2N | CID 69369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1) | MDPI [mdpi.com]
- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the LC-MS Fragmentation of 3,5-Dibromo-DMAP and its Progenitor, DMAP
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Fragmentation in Context
Collision-induced dissociation (CID) is a fundamental technique in tandem mass spectrometry where an ion is fragmented through collisions with neutral gas molecules.[3] The resulting fragmentation pattern is a fingerprint of the molecule's structure. For the compounds , the key structural features influencing fragmentation are the pyridine ring, the dimethylamino group, and, in the case of 3,5-dibromo-DMAP, the bromine substituents.
Mass Spectrometry of 4-(Dimethylamino)pyridine (DMAP)
The mass spectrum of DMAP is well-characterized. Under typical electrospray ionization (ESI) in positive mode, DMAP is readily protonated to form the molecular ion [M+H]⁺ at an m/z of 123. The fragmentation of this ion is dominated by the loss of a methyl radical (•CH₃) from the dimethylamino group, leading to a prominent fragment ion at m/z 108.[4] Further fragmentation is less significant but can involve the loss of the entire dimethylamino group.
Predicted Fragmentation Pattern of 3,5-Dibromo-DMAP
For 3,5-dibromo-DMAP, the presence of two bromine atoms significantly alters its mass and fragmentation behavior. The molecular weight of 3,5-dibromo-DMAP is 279.98 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic isotopic cluster.
Upon CID, the protonated molecule [M+H]⁺ is expected to follow several fragmentation pathways:
-
Loss of a Methyl Radical: Similar to DMAP, the initial and most favorable fragmentation is likely the loss of a methyl radical (•CH₃) from the dimethylamino group. This would result in a fragment ion with a characteristic isotopic pattern.
-
Debromination: A common fragmentation pathway for halogenated aromatic compounds is the loss of a halogen atom.[5] Therefore, the sequential loss of one or both bromine atoms is anticipated. This can occur either from the parent ion or from subsequent fragment ions.
-
Combined Losses: A combination of the above pathways is also highly probable, such as the loss of a methyl radical followed by the loss of a bromine atom.
Based on these principles, a predicted fragmentation pathway for 3,5-dibromo-DMAP is proposed below.
Comparative Analysis: DMAP vs. 3,5-Dibromo-DMAP
The introduction of two bromine atoms has several implications for the LC-MS analysis of 3,5-dibromo-DMAP compared to DMAP.
| Feature | 4-(Dimethylamino)pyridine (DMAP) | 3,5-Dibromo-DMAP (Predicted) |
| Molecular Ion [M+H]⁺ (m/z) | 123 | Isotopic cluster around 280/282/284 |
| Primary Fragment Ion (m/z) | 108 (Loss of •CH₃) | Isotopic cluster around 265/267/269 (Loss of •CH₃) |
| Other Key Fragments (m/z) | - | Fragments corresponding to loss of Br, and combined loss of •CH₃ and Br |
| Chromatographic Behavior | More polar, shorter retention time on reversed-phase columns | Less polar due to bromine atoms, longer retention time on reversed-phase columns |
| Ionization Efficiency | High in positive ESI mode | Expected to be high in positive ESI mode |
Experimental Protocol: LC-MS/MS Analysis
This section provides a general-purpose LC-MS/MS method suitable for the analysis of both DMAP and 3,5-dibromo-DMAP. Method optimization will be necessary for specific applications.
1. Sample Preparation
-
Prepare a stock solution of the analyte (DMAP or 3,5-dibromo-DMAP) in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over several minutes to ensure the elution of both the more polar DMAP and the less polar 3,5-dibromo-DMAP.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full Scan (to observe all ions) and Product Ion Scan (to generate fragmentation spectra)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe the formation of various fragment ions.
Visualizing the Fragmentation and Workflow
To better illustrate the proposed fragmentation and the experimental process, the following diagrams are provided.
Caption: Fragmentation of 4-(Dimethylamino)pyridine (DMAP).
Caption: Predicted Fragmentation of 3,5-Dibromo-DMAP.
Caption: Experimental Workflow for LC-MS/MS Analysis.
Conclusion
This guide provides a foundational understanding of the expected LC-MS fragmentation behavior of 3,5-dibromo-DMAP in comparison to its well-known precursor, DMAP. By leveraging established fragmentation principles for related chemical structures, we can predict the key fragmentation pathways for 3,5-dibromo-DMAP, which are anticipated to be dominated by the loss of a methyl radical and successive loss of bromine atoms. The provided experimental protocol and visual diagrams serve as a practical starting point for researchers aiming to develop and validate analytical methods for this and similar halogenated compounds. As with any analytical method development, empirical verification is essential to confirm these predicted fragmentation patterns and to optimize the method for specific research needs.
References
-
Flammang, R., et al. (2000). Collisional activation of protonated halogeno-pyridines: different behaviour of target gases. International Journal of Mass Spectrometry, 199(1-3), 135-141. [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Collision-induced dissociation. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). 4-Dimethylaminopyridine. In Wikipedia. Retrieved from [Link]
Sources
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectrum analysis of C-Br bonds in 3,5-dibromo-N,N-dimethylpyridin-4-amine
An In-Depth Guide to the Spectroscopic Characterization of C-Br Bonds in 3,5-dibromo-N,N-dimethylpyridin-4-amine: An ATR-FTIR-Centric Comparative Analysis
Executive Summary: The characterization of carbon-halogen bonds is fundamental in the development of pharmaceutical compounds, where halogenation is a key strategy for modulating physicochemical properties. This guide provides a detailed analysis of the Carbon-Bromine (C-Br) bonds in 3,5-dibromo-N,N-dimethylpyridin-4-amine, a substituted pyridine derivative. We present a comprehensive examination centered on Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy, offering a detailed experimental protocol and a predictive analysis of its spectral features. To provide a holistic analytical perspective, this guide objectively compares the capabilities of ATR-FTIR with complementary techniques, including Raman Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By synthesizing theoretical principles with practical workflows, this document serves as a robust reference for researchers and drug development professionals engaged in the structural elucidation of halogenated heterocyclic compounds.
Introduction
Halogenated pyridines are a cornerstone in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs). The introduction of bromine atoms into a molecule can significantly alter its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise confirmation of the structure, including the presence and position of C-Br bonds, is a critical step in chemical synthesis and quality control. The subject of this guide, 3,5-dibromo-N,N-dimethylpyridin-4-amine, combines the features of a brominated aromatic ring with a dimethylamino group, a common pharmacophore.
This guide moves beyond a simple recitation of data, adopting the perspective of a senior application scientist to explain the causality behind our analytical choices. We will first explore the capabilities of ATR-FTIR spectroscopy for identifying the C-Br bond and other functional groups within the molecule. Subsequently, we will compare its performance and the information it provides against other powerful analytical techniques, demonstrating how a multi-faceted approach leads to unambiguous structural confirmation.
Part 1: Primary Analysis via ATR-FTIR Spectroscopy
Attenuated Total Reflection (ATR) is a sampling technique coupled with FTIR that enables the analysis of solid and liquid samples with minimal preparation.[1] It is a surface-sensitive technique where the IR beam penetrates a small depth into the sample, making it ideal for obtaining high-quality spectra from small quantities of material.[2]
Theoretical Background: The Vibrational Language of Bonds
Infrared spectroscopy is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, provided that the vibration causes a change in the molecule's dipole moment.[3] The frequency of a specific vibration is primarily determined by two factors, as described by Hooke's Law for a simple harmonic oscillator: the strength of the bond (force constant, k) and the reduced mass of the atoms involved (μ).[4]
For C-Br bonds, the relatively high mass of the bromine atom results in a low vibrational frequency, placing its characteristic stretching absorption in the far-infrared or "low-wavenumber" region of the spectrum.[3] The position of this peak can be influenced by the electronic environment, including inductive and resonance effects from other substituents on the pyridine ring.[5][6]
Predicted IR Spectrum of 3,5-dibromo-N,N-dimethylpyridin-4-amine
| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium to Weak |
| 2980 - 2850 | C-H Stretch | Aliphatic (N-CH₃) | Medium |
| 1600 - 1570 | C=C & C=N Stretch | Aromatic Ring | Strong to Medium |
| 1500 - 1400 | C=C & C=N Stretch | Aromatic Ring | Strong to Medium |
| ~1450 | C-H Bend (Asymmetric) | Aliphatic (N-CH₃) | Medium |
| ~1360 | C-H Bend (Symmetric) | Aliphatic (N-CH₃) | Medium |
| 1350 - 1250 | C-N Stretch | Aromatic (Aryl-N) | Strong |
| 1250 - 1020 | C-N Stretch | Aliphatic (Alkyl-N) | Medium |
| 690 - 515 | C-Br Stretch | Aryl Halide | Strong |
Table 1: Predicted characteristic IR absorption bands for 3,5-dibromo-N,N-dimethylpyridin-4-amine.
The most direct evidence for successful bromination in an IR spectrum is the appearance of a strong absorption band in the 690-515 cm⁻¹ region.[8] Due to its location in the complex "fingerprint region" (below 1500 cm⁻¹), this peak can sometimes overlap with other bending vibrations. However, its intensity and position, when compared to the spectrum of the non-brominated precursor (N,N-dimethylpyridin-4-amine), provide compelling evidence.
Experimental Protocol: ATR-FTIR Analysis
This protocol outlines a self-validating system for acquiring a high-quality ATR-FTIR spectrum of a solid sample.
Objective: To obtain the infrared spectrum of 3,5-dibromo-N,N-dimethylpyridin-4-amine, with a focus on identifying the C-Br stretching vibration.
Materials:
-
Agilent Cary 630 FTIR or equivalent spectrometer with a Diamond ATR module.[1]
-
Sample of 3,5-dibromo-N,N-dimethylpyridin-4-amine (solid powder, ~1-2 mg).
-
Spatula.
-
Isopropyl alcohol (reagent grade) and laboratory wipes for cleaning.
Methodology:
-
System Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. This allows the IR source and detector to reach thermal equilibrium.
-
Thoroughly clean the surface of the diamond ATR crystal with a laboratory wipe dampened with isopropyl alcohol and allow it to fully evaporate. A clean crystal is paramount for a pure sample spectrum.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be mathematically subtracted from the sample spectrum.
-
Self-Validation Check: The resulting background should be a flat line with minimal noise and no significant peaks. If prominent water or CO₂ peaks are present, the instrument may need further purging with dry air or nitrogen.
-
-
Sample Application:
-
Place a small amount (~1-2 mg) of the solid 3,5-dibromo-N,N-dimethylpyridin-4-amine powder onto the center of the ATR crystal.
-
Lower the instrument's pressure clamp to apply firm, consistent pressure on the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters for a solid sample are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 (co-added to improve signal-to-noise ratio)
-
-
The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum by identifying the wavenumbers of the major absorption peaks.
-
Compare the peak positions with the predicted values in Table 1, paying special attention to the low-wavenumber region (< 700 cm⁻¹) for the C-Br stretch.
-
Correlate the presence of other key peaks (e.g., C-H stretches, aromatic ring vibrations) to confirm the overall molecular structure.
-
-
Post-Analysis Cleanup:
-
Release the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal thoroughly with isopropyl alcohol as in Step 1.
-
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Part 2: Comparative Analysis with Alternative Techniques
While FTIR is a powerful tool, a comprehensive analysis relies on data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle.
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that acts as an excellent complement to IR.[10] Instead of measuring absorption, Raman detects the inelastic scattering of monochromatic light. A key difference is the selection rule: Raman activity requires a change in the polarizability of a bond during vibration.
-
Advantages for C-Br Analysis: C-Br bonds, being composed of a large, polarizable bromine atom, often produce a strong and distinct Raman scattering signal.[11] This can make identifying the C-Br vibration cleaner than in IR, where it might be obscured in the fingerprint region. Furthermore, water is a very weak Raman scatterer, making it suitable for aqueous solutions without overwhelming the signal.
-
Limitations: A significant drawback can be fluorescence from the sample or impurities, which can completely mask the weaker Raman signal. The technique also generally has lower sensitivity than IR absorption. For 3,5-dibromo-N,N-dimethylpyridin-4-amine, Raman would be highly effective at confirming the C-Br stretch, likely in the same 700-500 cm⁻¹ region, and would also provide information on the pyridine ring vibrations.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is the definitive technique for determining molecular weight and elemental composition.
-
Advantages for C-Br Analysis: MS provides unequivocal evidence for the presence and number of bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[12] A molecule containing one bromine atom will show two peaks in the molecular ion region (M⁺ and M⁺+2) of nearly equal height. For our target molecule with two bromine atoms, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion at M⁺, M⁺+2, and M⁺+4 with a relative intensity ratio of approximately 1:2:1.[13] This pattern is an unmistakable signature of a dibrominated compound.
-
Limitations: MS does not directly probe the C-Br bond in the way vibrational spectroscopy does. It confirms that two bromine atoms are present in the molecule but does not provide information about their connectivity or position on the pyridine ring without further fragmentation experiments (MS/MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It probes the chemical environment of specific nuclei, such as ¹H and ¹³C.
-
Advantages for C-Br Analysis: While NMR does not directly observe the C-Br bond, it provides a wealth of structural information that confirms its presence and location indirectly.
-
¹H NMR: The spectrum would show a singlet for the remaining proton on the pyridine ring (at the C6 position) and a singlet for the six equivalent protons of the N,N-dimethyl group. The chemical shift of the ring proton would be influenced by the two adjacent bromine atoms.
-
¹³C NMR: The spectrum would show distinct signals for each carbon atom. The carbons directly bonded to bromine (C3 and C5) would be significantly shifted, and their signal intensity might be reduced due to quadrupolar relaxation effects of the bromine nuclei.[14] Comparing the ¹³C spectrum to that of the non-brominated starting material would clearly show the effect of bromination on the C3 and C5 chemical shifts.
-
-
Limitations: NMR requires a larger sample amount than FTIR and requires the sample to be dissolved in a suitable deuterated solvent. It provides indirect, albeit powerful, evidence for the C-Br bond's location.
Conclusion and Recommendations
The analysis of the C-Br bonds in 3,5-dibromo-N,N-dimethylpyridin-4-amine is best achieved through an integrated analytical approach.
-
ATR-FTIR Spectroscopy serves as a rapid, reliable, and non-destructive primary screening tool. It requires minimal sample preparation and provides direct, albeit low-wavenumber, evidence of the C-Br stretching vibration, alongside confirmation of all other functional groups present in the molecule.
-
Mass Spectrometry is essential for unambiguously confirming the molecular formula and, crucially, the presence of two bromine atoms through its characteristic 1:2:1 isotopic cluster.
-
NMR Spectroscopy provides the complete structural framework, confirming the precise connectivity and substitution pattern on the pyridine ring, thereby validating the regiospecificity of the bromination reaction.
-
Raman Spectroscopy offers a valuable complementary technique to FTIR for observing the C-Br vibration, often with less interference in the low-wavenumber region.
For researchers and drug development professionals, the recommended workflow is to use ATR-FTIR for rapid identity confirmation and quality control, supported by MS and NMR for initial, definitive structural elucidation of new chemical entities. This multi-technique strategy ensures the highest level of scientific integrity and provides a self-validating system for chemical characterization.
References
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [URL: https://books.google.com/books?id=Xp9W-625n2AC]
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Crystal structure and packing of 3,5-dibromo-N,N-dimethylpyridin-4-amine
A Comparative Guide to the Crystal Structure and Packing of 3,5-dibromo-N,N-dimethylpyridin-4-amine
Authored by: [Your Name], Senior Application Scientist
Our examination will focus on the interplay of non-covalent interactions—hydrogen bonds, halogen bonds, and π-stacking—that govern the crystal packing. By comparing these expected interactions with those observed in analogous structures, we offer a comprehensive guide for researchers and drug development professionals working with halogenated aromatic compounds.
Synthesis and Molecular Architecture
The synthesis of 3,5-dibromo-N,N-dimethylpyridin-4-amine is achievable through the nucleophilic substitution of 3,5-dibromo-4-chloropyridine with dimethylamine.[1] This reaction typically proceeds under elevated temperatures, potentially with microwave assistance to enhance reaction rates.[1]
The resulting molecule, depicted below, features a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and a dimethylamino group at the 4 position. The bromine atoms are expected to be coplanar with the pyridine ring. The dimethylamino group, while also largely planar to facilitate resonance with the aromatic system, may exhibit some torsional flexibility.
A Predictive Look at Crystal Packing: The Role of Intermolecular Forces
The crystal packing of 3,5-dibromo-N,N-dimethylpyridin-4-amine will be a delicate balance of several key intermolecular interactions. The presence of both strong hydrogen bond acceptors and potential halogen bond donors suggests a rich and complex supramolecular assembly.
Halogen Bonding: A Key Directional Interaction
A significant feature in the crystal packing of halogenated organic compounds is the halogen bond, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile.[2][3] In the case of 3,5-dibromo-N,N-dimethylpyridin-4-amine, the bromine atoms can act as halogen bond donors. The most likely halogen bond acceptor within the structure is the pyridyl nitrogen atom of a neighboring molecule. This interaction, denoted as C—Br···N, is a well-documented and structure-directing synthon in crystal engineering.[2][4]
The strength of this interaction is influenced by the electron-withdrawing nature of the pyridine ring, which enhances the positive character of the σ-hole on the bromine atoms. The resulting arrangement is often a linear or near-linear connection between molecules, leading to the formation of chains or more complex networks.
The Influence of Hydrogen Bonding
While the molecule lacks traditional strong hydrogen bond donors like -OH or -NH2, weaker C—H···N and C—H···Br hydrogen bonds are anticipated to play a significant role in stabilizing the crystal lattice. The methyl groups of the dimethylamino substituent and the aromatic C-H groups of the pyridine ring can act as donors to the pyridyl nitrogen or the bromine atoms of adjacent molecules. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the overall packing efficiency.
π-π Stacking Interactions
The aromatic pyridine ring provides a platform for π-π stacking interactions. In many pyridine derivatives, these interactions manifest as offset or slipped-stack arrangements, where the electron-rich center of one ring is positioned over the electron-deficient periphery of a neighboring ring. This arrangement minimizes electrostatic repulsion and maximizes attractive van der Waals forces. The presence of bulky bromine and dimethylamino substituents will likely influence the degree of overlap and the offset of the stacked rings.
Comparative Analysis with Related Structures
To substantiate our predictions, we can draw comparisons with the known crystal structures of related compounds.
| Compound | Key Intermolecular Interactions | Reference |
| 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine cocrystal | C—Br···N halogen bond, C—H···O hydrogen bonds, π-stacking | [4] |
| Halogenated Pyridinium Salts | Anion-π and σ-hole interactions, fluorine-specific hydrogen bonds | [3] |
| Co-crystals of Pyridine Amides | -COOH···N(py) hydrogen bonds, X···O (X=Br, I) halogen bonds | [2] |
| 4-(dimethylamino)pyridin-1-ium salts | N—H···N and C—H···O hydrogen bonds, C—H···π interactions | [5] |
The co-crystal of 1-bromo-3,5-dinitrobenzene with N,N-dimethylpyridin-4-amine provides a direct precedent for a C—Br···N halogen bond involving a DMAP derivative.[4] Similarly, studies on various halogenated pyridines consistently highlight the importance of halogen bonding and other non-covalent interactions in dictating their solid-state structures.[2][3] The crystal structures of protonated DMAP salts also reveal a propensity for forming robust hydrogen-bonded networks.[5]
Visualizing the Predicted Interactions
The following diagram, rendered in DOT language, illustrates the principal intermolecular interactions anticipated in the crystal packing of 3,5-dibromo-N,N-dimethylpyridin-4-amine.
Caption: Predicted intermolecular interactions in 3,5-dibromo-N,N-dimethylpyridin-4-amine.
Experimental Protocol: Single-Crystal X-ray Diffraction
To definitively determine the crystal structure and packing of 3,5-dibromo-N,N-dimethylpyridin-4-amine, the following experimental workflow is recommended:
-
Crystal Growth:
-
Synthesize the compound using established methods.[1]
-
Purify the product via recrystallization or column chromatography.
-
Grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can typically be placed in calculated positions and refined using a riding model.
-
-
Analysis and Visualization:
-
Analyze the final crystal structure to determine bond lengths, bond angles, and torsion angles.
-
Identify and quantify intermolecular interactions (hydrogen bonds, halogen bonds, π-stacking) using software such as Mercury or Olex2.
-
Visualize the crystal packing and supramolecular motifs.
-
Conclusion
While a definitive crystal structure of 3,5-dibromo-N,N-dimethylpyridin-4-amine remains to be publicly reported, a robust predictive model of its solid-state architecture can be constructed based on the principles of crystal engineering and comparative analysis with related compounds. The interplay of C—Br···N halogen bonds, weaker C—H···N and C—H···Br hydrogen bonds, and π-π stacking interactions is expected to define a complex and fascinating supramolecular assembly. This guide provides a foundational understanding for researchers, offering insights into the likely structural characteristics of this and similar halogenated aromatic compounds, and outlines the experimental procedure to validate these predictions.
References
-
University of Birmingham. Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Available from: [Link]
-
MDPI. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). Available from: [Link]
-
PMC. Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]−. Available from: [Link]
-
PubMed. Intermolecular interactions in the crystalline structure of some polyhalogenated Di- And triamino Pyridines: Spectroscopical perspectives. (2022). Available from: [Link]
-
Crystal structure of bis(4-dimethylamino-pyridin-1-ium)tetrafluorosuccinate, C18H22F4N4O4. Available from: [Link]
-
IUCr. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. (2025). Available from: [Link]
-
PMC. Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. Available from: [Link]
-
ResearchGate. Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. Available from: [Link]
-
ResearchGate. The intermolecular interactions in four different types of single crystal structures appeared in the Br-PM series. Available from: [Link]
- Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
-
A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION Reddeppa reddy Dandu, Adam*. (2011). Available from: [Link]
-
Wikipedia. 4-Dimethylaminopyridine. Available from: [Link]
- Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
-
ResearchGate. Crystal structure of 3,5-dibromopyridin-2-amine, C5H4Br2N2. Available from: [Link]
-
ResearchGate. (PDF) Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. Available from: [Link]
-
NIST. 4-Pyridinamine, N,N-dimethyl-. Available from: [Link]
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Safety Operating Guide
Operational Disposal Guide: 3,5-Dibromo-N,N-dimethylpyridin-4-amine
Executive Summary & Chemical Identity[1]
Immediate Directive: This substance is a Halogenated Heterocyclic Organic .[1] It must NOT be disposed of in standard non-halogenated organic solvent streams.[1][2] The presence of bromine atoms necessitates high-temperature incineration (>1100°C) to prevent the formation of brominated dioxins and to ensure the capture of hydrogen bromide (HBr) gas.[1][3]
| Parameter | Data |
| Chemical Name | 3,5-Dibromo-N,N-dimethylpyridin-4-amine |
| CAS Number | 719304-45-7 (Verify specific isomer; analogs include 84539-34-4) |
| Molecular Formula | C₇H₈Br₂N₂ |
| Physical State | Solid (Crystalline powder) |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Aquatic Toxicity |
| Waste Code (RCRA/EU) | Halogenated Organic (e.g., EU Waste Code 07 01 03*) |
| Disposal Method | High-Temperature Incineration with Flue Gas Scrubbing |
Technical Hazard Assessment (The "Why")
As researchers, we often treat pyridine derivatives like DMAP (4-Dimethylaminopyridine) as standard organic bases.[1] However, the 3,5-dibromo substitution fundamentally alters the disposal pathway.
The Halogen Factor (Incineration Physics)
Standard organic solvents (acetone, ethanol, toluene) are typically incinerated at ~850°C . At this temperature, brominated compounds may not fully mineralize, leading to the formation of Brominated Products of Incomplete Combustion (BPICs) , including polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[1][4]
-
Operational Consequence: You must segregate this waste into the Halogenated stream.[1] These streams are routed to incinerators operating above 1100°C with specific residence times (typically >2 seconds) to break the C-Br bond and convert organic bromine into inorganic HBr, which is then neutralized by alkaline scrubbers.[1]
Chemical Reactivity & Incompatibility
Like its parent molecule DMAP, this compound is a nucleophilic base, though the bromine atoms reduce its basicity via electron withdrawal (induction) and steric hindrance.
-
Acid Incompatibility: Mixing with strong acids in a waste container will generate heat (exothermic neutralization) and precipitate salts.[1]
-
Alkylating Agents: Do not mix with active alkyl halides (e.g., Methyl Iodide) in the waste stream, as this can form quaternary ammonium salts, potentially altering the physical properties (solubility) of the waste mixture.
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Pre-Treatment
Objective: Prevent cross-contamination of non-halogenated streams.
-
Isolate the Stream: Designate a specific satellite accumulation area container labeled "HALOGENATED ORGANIC WASTE ONLY."
-
Solid Waste (Pure Substance/Spill Cleanup):
-
Liquid Waste (Mother Liquors/Reaction Mixtures):
-
If the compound is dissolved in a solvent (e.g., Dichloromethane, Chloroform), the entire mixture is Halogenated Waste .
-
If dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the brominated solute contaminates the entire volume , reclassifying it as Halogenated Waste.[2]
-
Phase 2: Containerization & Labeling
Objective: Ensure containment integrity and regulatory compliance during transport.
-
Select Container: Use amber glass or HDPE containers. Avoid metal cans if the waste stream is potentially acidic, as HBr formation (from hydrolysis) can corrode metal.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]
-
Labeling:
Phase 3: Final Disposal Handoff[1]
Objective: Transfer to licensed disposal facility.
-
Manifesting: Ensure the waste manifest code reflects Halogenated Solvents/Organics .
-
Destruction: The EHS team must route this to a facility equipped with a Rotary Kiln Incinerator compliant with 40 CFR 264 (USA) or Directive 2010/75/EU (Europe).[1]
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision nodes for handling this specific brominated compound.
Figure 1: Decision logic for the segregation and disposal of brominated aminopyridines, emphasizing the critical default to halogenated waste streams regardless of solvent type.
Emergency Response (Spill Procedures)
In the event of a benchtop spill of solid material:
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. If powder is fine/dusty, use a N95 or P100 respirator to prevent inhalation.
-
Containment: Do not dry sweep if dust generation is likely.[1] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1]
-
Decontamination: Wipe the surface with a mild detergent solution.[1]
-
Disposal of Cleanup Materials: All wipes, gloves, and debris must go into the Halogenated Solid Waste bin. Do not throw contaminated paper towels into regular trash.[1]
References
-
United States Environmental Protection Agency (EPA) . (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 25, 2026, from [Link]
-
Zero Waste Europe . (2019).[1] Hidden temperatures: Emissions implications of temperatures in the post-combustion zone of waste incinerators. Retrieved February 25, 2026, from [Link]
-
PubChem . (2026).[1] Compound Summary: 4-Amino-3,5-dibromopyridine (Analog).[1][5] National Library of Medicine.[1] Retrieved February 25, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
